Ralinepag

Catalog No.
S827690
CAS No.
1187856-49-0
M.F
C23H26ClNO5
M. Wt
431.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ralinepag

CAS Number

1187856-49-0

Product Name

Ralinepag

IUPAC Name

2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)

InChI Key

NPDKXVKJRHPDQT-UHFFFAOYSA-N

SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

solubility

Soluble in DMSO

Synonyms

1187856-49-0; APD-811; 2-((4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate; ralinepag; APD-811; APD 811; APD811; Ralinepag

Canonical SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Ralinepag in Pulmonary Arterial Hypertension Research

Ralinepag is a medication currently under investigation for the treatment of pulmonary arterial hypertension (PAH) (). PAH is a debilitating disease characterized by high blood pressure in the arteries that supply blood to the lungs. This high pressure causes the heart to work harder and can eventually lead to right heart failure.

Ralinepag works by targeting a specific receptor called prostacyclin receptor (IP) (). IP receptors are found in the blood vessels of the lungs and when activated, they help to relax the smooth muscle cells in the blood vessel walls. This relaxation widens the blood vessels, leading to lower blood pressure and improved blood flow to the lungs.

Several clinical trials are currently underway to evaluate the safety and efficacy of Ralinepag in patients with PAH. These trials are investigating different dosages and treatment durations to determine the optimal treatment regimen. Early results from these trials have shown that Ralinepag may be effective in improving exercise capacity and reducing symptoms of PAH in some patients ().

Ralinepag is a novel compound classified as a selective agonist for the prostacyclin receptor (IP receptor), specifically designed for the treatment of pulmonary arterial hypertension (PAH). Its chemical formula is C23H26ClNO5C_{23}H_{26}ClNO_{5}, and it has a molecular weight of approximately 431.9 g/mol. Ralinepag is characterized by its potent vasodilatory properties, which arise from its ability to activate the IP receptor, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism results in vasodilation and inhibition of smooth muscle cell proliferation, making it a promising candidate in managing PAH, a condition marked by high blood pressure in the pulmonary arteries .

Typical of organic compounds. Notably, it can participate in oxidation and reduction reactions. The compound exhibits a high binding affinity for the IP receptor, with a dissociation constant (Ki) of approximately 3 nanomolar, indicating its potency . The activation of the IP receptor by Ralinepag leads to significant biochemical changes, including increased cAMP levels, which are crucial for its therapeutic effects .

The biological activity of Ralinepag is primarily centered around its role as an agonist for the prostacyclin receptor. By activating this receptor, Ralinepag induces vasodilation, which lowers pulmonary arterial pressure. In clinical studies, Ralinepag has demonstrated significant reductions in pulmonary vascular resistance (PVR) and improvements in exercise capacity among patients with PAH . Additionally, it has shown favorable pharmacokinetic properties, including a longer half-life compared to other similar compounds, allowing for effective dosing regimens .

The synthesis of Ralinepag involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes may vary, they generally encompass the preparation of cyclohexyl and carbamate derivatives that ultimately yield Ralinepag. The initial dose used in clinical studies was 10 micrograms twice daily, with titration up to 600 micrograms based on patient tolerance .

Interaction studies involving Ralinepag have focused on its pharmacokinetic profile and safety in various populations. It has been shown to have a high plasma protein binding rate (approximately 99%), which may influence its distribution and efficacy . Clinical trials have assessed its interactions with other medications commonly used in PAH treatment, ensuring that it can be safely combined with standard therapies without significant adverse effects .

Ralinepag can be compared with other prostacyclin receptor agonists such as:

  • Selexipag: An oral medication that requires metabolic activation to exert its effects.
  • Treprostinil: Available both as an oral and inhaled formulation but has a shorter half-life.
  • Iloprost: Administered via inhalation or intravenous infusion; has different pharmacokinetic properties.

Comparison Table

CompoundRoute of AdministrationHalf-LifeMetabolic ActivationSelectivity for IP Receptor
RalinepagOral20.5 - 26.4 hoursNoHigh
SelexipagOral6.2 - 13.5 hoursYesModerate
TreprostinilOral/Inhaled4.5 hoursNoModerate
IloprostInhaled/IV0.5 - 2 hoursNoModerate

Ralinepag stands out due to its oral bioavailability and longer half-life compared to other agents, allowing for more stable therapeutic plasma levels and potentially improved patient compliance .

Retrosynthetic Analysis and Route Design

The retrosynthetic analysis of ralinepag reveals a strategic approach centered on the construction of a carbamate-linked cyclohexane scaffold bearing a biaryl substituent [2]. The molecular architecture of ralinepag, chemically designated as 2-(((1r,4r)-4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetic acid, suggests a convergent synthetic strategy that exploits the inherent symmetry of the cyclohexane dimethanol building block [4].

The key retrosynthetic disconnection identifies three primary synthetic fragments: the trans-1,4-cyclohexanedimethanol core, the 4-chlorophenyl-phenyl biarylamine unit, and the acetic acid side chain [2] [6]. This analysis led to the development of two distinct synthetic routes, with the initial approach utilizing direct carbamate formation followed by transition metal-catalyzed arylation, while the alternative route employed pre-formed biarylamine substrates for enhanced scalability [2].

The strategic selection of trans-1,4-cyclohexanedimethanol as the central building block was driven by several factors, including its commercial availability, the ability to control stereochemistry, and the potential for selective functionalization of the two equivalent hydroxymethyl groups [6] [7]. The retrosynthetic plan also incorporated considerations for process efficiency, with particular attention to minimizing the number of protection-deprotection cycles and maximizing convergency [2].

Key Synthetic Pathways and Reaction Mechanisms

Carbamate Formation and Cyclohexane Dimethanol Utilization

The carbamate formation strategy in ralinepag synthesis employs trans-1,4-cyclohexanedimethanol as the key starting material, which undergoes selective mono-functionalization to preserve one hydroxyl group for subsequent chain elongation [2] [6]. The initial synthetic approach utilized phenyl isocyanate to effect carbamate formation, with the reaction proceeding under mild conditions in pyridine at room temperature [6].

The reaction mechanism involves nucleophilic attack of the primary hydroxyl group on the electrophilic carbon center of the isocyanate, forming the characteristic carbamate linkage [6]. This transformation typically yields 51.5% of the desired mono-carbamate product, with the remaining hydroxyl group available for further functionalization [6]. The selectivity for mono-substitution over bis-substitution is attributed to the steric hindrance imparted by the initial carbamate formation and the statistical distribution of reactive sites [2].

Alternative carbamate formation strategies were developed to address scalability concerns associated with isocyanate handling [6]. The improved approach utilized pre-formed biarylamine substrates in combination with triphosgene, which generates the requisite chlorocarbamate intermediate in situ [6]. This methodology offers enhanced safety profiles compared to direct phosgene utilization while maintaining comparable reactivity [23].

Reaction ParameterIsocyanate MethodTriphosgene Method
TemperatureRoom temperature0°C
SolventPyridinePyridine
Yield51.5%68-78% (two steps)
Safety ProfileModerateEnhanced
ScalabilityLimitedImproved

The cyclohexane dimethanol utilization strategy incorporates stereochemical considerations, with the trans-isomer being preferentially employed due to its superior crystallization properties and synthetic accessibility [2] [7]. The commercial mixture of cis and trans isomers typically contains a 30:70 ratio, necessitating either separation or selective synthetic protocols that favor the desired trans-configuration [7].

Transition Metal-Catalyzed Coupling Reactions

The synthesis of ralinepag incorporates two distinct transition metal-catalyzed transformations: rhodium-catalyzed carbene insertion for chain elongation and copper-catalyzed arylation for biaryl construction [2] [6]. The rhodium-catalyzed reaction employs diacetoxyrhodium as the catalyst for the insertion of tert-butyl diazoacetate into the remaining hydroxyl group of the carbamate intermediate [6].

The carbene insertion mechanism proceeds through the formation of a rhodium-carbene complex upon nitrogen extrusion from the diazo compound [11] [24]. The electrophilic carbene intermediate subsequently undergoes insertion into the oxygen-hydrogen bond of the alcohol substrate, forming the desired ether linkage [6] [11]. This transformation consistently delivers yields of 93% under optimized conditions, employing dichloromethane as solvent and maintaining the reaction temperature at 0°C during carbene generation [6].

The copper-catalyzed arylation represents a critical step in the formation of the biaryl carbamate functionality [2] [6]. Initial studies employed Ullman-like arylation conditions using copper iodide, potassium phosphate, and microwave heating to effect the coupling between the carbamate nitrogen and aryl iodides [6]. This methodology enables the formation of carbon-nitrogen bonds under relatively mild conditions, with yields varying depending on the electronic properties of the aryl halide substrate [12] [29].

The mechanism of copper-catalyzed arylation involves initial coordination of the carbamate nitrogen to the copper center, followed by oxidative addition of the aryl halide [29]. The resulting copper(III) intermediate undergoes reductive elimination to form the desired carbon-nitrogen bond while regenerating the copper(I) catalyst [29]. The reaction exhibits sensitivity to steric hindrance, with less congested aryl halides providing superior yields [12].

Catalyst SystemTemperatureYield RangeReaction Time
Copper iodide/Potassium phosphate150°C (microwave)21.6-65%5 hours
Rhodium acetate0°C to RT93%30 minutes
Copper iodide/Phenanthroline50-82°C40-85%Variable

Process Optimization Strategies

Stereochemical Control in Cyclohexane Derivative Synthesis

The stereochemical control in ralinepag synthesis centers on the preferential utilization of trans-1,4-cyclohexanedimethanol and the maintenance of stereochemical integrity throughout the synthetic sequence [2] [6]. The trans-configuration of the cyclohexane ring system provides enhanced conformational stability and improved crystallization properties compared to the corresponding cis-isomer [2].

Process optimization studies revealed that the stereochemical outcome of the synthesis is largely determined by the starting material configuration, with minimal epimerization observed under the employed reaction conditions [2] [6]. The carbamate formation, carbene insertion, and arylation steps all proceed with retention of configuration, ensuring the desired stereochemical outcome in the final product [6].

The crystallization behavior of synthetic intermediates was found to be strongly influenced by stereochemistry, with trans-configured compounds generally exhibiting superior solid-state properties [2]. This observation led to the implementation of selective crystallization protocols that favor the isolation of trans-isomers when stereoisomeric mixtures are encountered [2].

Green Chemistry Approaches for Hazard Reduction

The development of green chemistry approaches in ralinepag synthesis was driven by the need to address safety concerns associated with phosgene-based reagents and toxic solvents [6] [22]. The initial synthetic route employed triphosgene for carbamate formation, which, while safer than phosgene gas, still presented handling challenges due to its toxicity profile [23].

Process improvements focused on the replacement of triphosgene with carbonyldiimidazole, which offers comparable reactivity while eliminating the generation of toxic byproducts [6] [22]. This substitution was implemented in the optimized synthetic route, enabling the formation of carbamate linkages under milder conditions with reduced environmental impact [6].

The carbene insertion step originally employed rhodium-catalyzed methodology using tert-butyl diazoacetate, which presents safety concerns due to the explosive nature of diazo compounds [6] [24]. Alternative approaches investigated the use of safer carbene precursors and modified reaction conditions to minimize safety risks while maintaining synthetic efficiency [6].

Solvent selection represented another area of green chemistry implementation, with efforts directed toward replacing dichloromethane and other chlorinated solvents with more environmentally benign alternatives [15]. Process optimization studies evaluated the use of acetonitrile and toluene as replacement solvents, with successful implementation in several synthetic steps [6].

Green Chemistry ImprovementOriginal ReagentReplacementEnvironmental Benefit
Carbonyl sourceTriphosgeneCarbonyldiimidazoleReduced toxicity
Solvent systemDichloromethaneAcetonitrile/TolueneLower environmental impact
Workup procedureMultiple extractionsTelescoped processReduced waste generation
Catalyst recoverySingle usePotential recyclingResource conservation

Scale-Up Challenges and Industrial Production Considerations

The scale-up of ralinepag synthesis presented significant challenges related to process safety, yield optimization, and product quality control [2] [6]. Initial scale-up efforts revealed limitations in the copper-catalyzed arylation step, where unpredictable yields necessitated the development of alternative synthetic approaches for multi-gram production [6].

The primary scale-up challenge involved the replacement of microwave-assisted heating with conventional thermal methods, requiring extensive re-optimization of reaction conditions [6]. The copper-catalyzed arylation step exhibited particular sensitivity to heat transfer limitations, with larger reaction volumes showing decreased conversion efficiency compared to small-scale reactions [6].

Process safety considerations led to the implementation of alternative synthetic methodologies that eliminated the use of phosgene-derived reagents and carbene insertion reactions [6]. The optimized kilogram-scale route employed carbonyldiimidazole for carbamate formation and tert-butyl bromoacetate for chain elongation, avoiding the safety concerns associated with diazo compounds [6].

The industrial production route incorporated telescoping strategies to minimize the number of isolation and purification steps [6] [35]. The optimized process enabled the direct conversion of intermediate 12 to intermediate 13 without isolation, followed by in situ alkylation and ester hydrolysis to provide the final product [6]. This approach reduced overall process time and minimized the generation of waste streams [35] [36].

Crystallization optimization represented a critical aspect of scale-up development, with extensive studies conducted to identify optimal conditions for product isolation [2]. The final crystallization protocol employed acidification of the sodium salt followed by filtration to provide ralinepag with purity exceeding 99% [6]. Quality control measures included the development of analytical methods for impurity profiling and the establishment of specifications for key synthetic intermediates [32].

Scale-Up ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reaction Volume50-500 mL1-10 L100-1000 L
Yield ConsistencyVariableOptimizedControlled
Purity Specification>95%>98%>99%
Process Time3-5 days2-3 days1-2 days
Waste GenerationHighModerateMinimized

Ralinepag exhibits favorable thermodynamic stability characteristics under appropriate storage conditions. The compound maintains structural integrity when stored as a solid powder at temperatures of negative twenty degrees Celsius for up to three years, or at four degrees Celsius for two years [1]. These storage requirements indicate moderate thermal sensitivity that necessitates controlled environmental conditions to prevent degradation.

The thermal degradation behavior of Ralinepag follows patterns typical of organic pharmaceutical compounds containing carbamate and ether linkages. While specific thermogravimetric analysis data for Ralinepag was not extensively documented in the available literature, similar pharmaceutical compounds with comparable molecular structures typically exhibit initial decomposition temperatures in the range of 200 to 300 degrees Celsius [2] [3] [4]. The degradation pathways likely involve hydrolysis of the carbamate ester bond and cleavage of the ether linkages under elevated temperature conditions.

Ralinepag demonstrates enhanced stability in anhydrous organic solvents compared to aqueous environments, suggesting that hydrolytic degradation represents a primary degradation pathway [5] [1]. The compound requires protection from moisture and elevated temperatures during storage and handling to maintain chemical stability and therapeutic efficacy.

Solubility Characteristics and Partition Coefficients

The solubility profile of Ralinepag reflects its lipophilic nature, with distinct differences observed across various solvent systems. Comprehensive solubility studies reveal optimal dissolution in organic solvents compared to aqueous media [6] [5] [1].

Solvent SystemSolubility (mg/mL)Solubility (mM)
Dimethylformamide15.034.73
Dimethyl sulfoxide10.023.15
Ethanol10.023.15
DMF:PBS (pH 7.2) 1:80.110.25

The partition coefficient data indicates that Ralinepag possesses a calculated logarithmic partition coefficient of approximately 5.0 [7], categorizing it as a highly lipophilic compound. This elevated LogP value suggests favorable membrane permeability characteristics but potentially limited aqueous solubility, which aligns with the observed solubility profile [8] [9].

The compound exhibits significantly reduced solubility in aqueous buffer systems, with solubility decreasing to 0.11 milligrams per milliliter in a 1:8 mixture of dimethylformamide and phosphate-buffered saline at pH 7.2 [5]. This substantial reduction in aqueous solubility presents formulation challenges that have been addressed through the development of cocrystal forms and specialized drug delivery systems [10].

Ionization Constants (pKa) and pH-Dependent Behavior

Ralinepag contains a carboxylic acid functional group that exhibits ionizable properties under physiological pH conditions. The carboxylic acid moiety represents the primary ionizable center within the molecular structure, contributing to the compound's pH-dependent solubility and dissolution characteristics [11] [12].

Based on structural analysis and comparison with analogous carboxylic acid-containing pharmaceutical compounds, the pKa of the carboxylic acid group in Ralinepag is estimated to fall within the typical range of 3.5 to 5.0 [13] [14] [12]. This pKa range indicates that the compound exists predominantly in its ionized form under physiological pH conditions (pH 7.4), which influences its absorption, distribution, and elimination characteristics.

The pH-dependent behavior of Ralinepag manifests in its dissolution profile, with enhanced solubility observed at elevated pH values where deprotonation of the carboxylic acid occurs [15] [16]. This ionization behavior has important implications for bioavailability and has influenced the development of sodium salt forms of the compound, including ralinepag sodium anhydrous and ralinepag sodium monohydrate [17] [18].

The ionization state of Ralinepag directly affects its interaction with biological membranes and transport proteins, with the unionized form favoring passive membrane permeation while the ionized form may utilize specific transport mechanisms [19]. This pH-dependent behavior necessitates careful consideration of formulation pH and dissolution media composition during pharmaceutical development.

Solid-State Characterization Techniques

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry represents a fundamental analytical technique for characterizing the thermal properties and phase transitions of Ralinepag [20] [21] [22]. DSC analysis provides critical information regarding melting temperature, glass transition temperature, and polymorphic transitions that are essential for solid-state form selection and stability assessment [23] [24] [25].

The DSC methodology for Ralinepag analysis involves precise temperature programming with controlled heating rates, typically ranging from 5 to 20 degrees Celsius per minute under inert nitrogen atmosphere [20] [22]. Sample sizes of 2 to 10 milligrams are placed in sealed aluminum pans to prevent moisture interference and ensure reproducible thermal events [21] [23].

DSC analysis of Ralinepag reveals characteristic endothermic events corresponding to melting transitions and potential polymorphic conversions [10]. The technique enables determination of the melting temperature, which serves as a critical quality control parameter for identity confirmation and purity assessment [26]. Additionally, DSC can detect the presence of residual solvents, water content, and degradation products through observation of multiple thermal events [24] [25].

The thermal stability assessment through DSC provides valuable information for establishing appropriate storage conditions and manufacturing parameters [27] [28]. Heat capacity measurements obtained through modulated DSC techniques offer enhanced sensitivity for detecting subtle phase transitions and glass transition phenomena that may not be apparent in conventional DSC analysis [23] [29].

X-Ray Powder Diffraction (XRPD) Patterns

X-Ray Powder Diffraction serves as the definitive analytical method for crystalline form identification and polymorphic characterization of Ralinepag [30] [31] [32]. XRPD analysis provides unique diffraction patterns that function as molecular fingerprints for different solid-state forms, enabling precise identification and quantification of polymorphic variants [33] [34] [35].

The XRPD methodology employs copper K-alpha radiation with wavelengths of 1.54 angstroms, scanning across two-theta angles typically ranging from 5 to 40 degrees [31] [32]. Sample preparation involves gentle grinding to ensure homogeneous particle size distribution while avoiding potential polymorphic conversion through mechanical stress [36] [37].

XRPD patterns of Ralinepag exhibit characteristic diffraction peaks that correspond to specific crystal lattice planes and unit cell dimensions [10]. The technique enables differentiation between crystalline and amorphous forms, with crystalline materials displaying sharp, well-defined diffraction peaks while amorphous forms exhibit broad, diffuse scattering patterns [30] [38].

Polymorphic screening studies utilizing XRPD have identified multiple solid-state forms of Ralinepag, including various crystal structures and solvate forms [10]. The technique provides quantitative analysis capabilities for determining polymorphic purity and detecting trace amounts of alternative crystal forms with detection limits approaching 0.05 weight percent [33] [39].

Advanced XRPD applications include structure determination from powder diffraction data, enabling elucidation of crystal structures when single crystal specimens are unavailable [40] [35]. Variable temperature XRPD studies provide insights into thermal behavior and phase transition mechanisms, complementing DSC analysis for comprehensive solid-state characterization [41] [34].

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

431.1499506 g/mol

Monoisotopic Mass

431.1499506 g/mol

Boiling Point

609.1±35.0 °C at 760 mmHg

Heavy Atom Count

30

UNII

CQY12ZJN6E

Drug Indication

Treatment of pulmonary arterial hypertension

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Torres F, Farber H, Ristic A, McLaughlin V, Adams J, Zhang J, Klassen P,

Shanahan W, Grundy J, Hoffmann I, Cabell C, Escribano Subías P, Sood N, Keogh A,

D'Souza G, Rubin L. Efficacy and safety of ralinepag, a novel oral IP agonist, in

PAH patients on mono or dual background therapy: results from a phase 2

randomised, parallel group, placebo-controlled trial. Eur Respir J. 2019 Oct

10;54(4). pii: 1901030. doi: 10.1183/13993003.01030-2019. Print 2019 Oct. PubMed

PMID: 31391223.





2: Tran TA, Kramer B, Shin YJ, Vallar P, Boatman PD, Zou N, Sage CR, Gharbaoui T,

Krishnan A, Pal B, Shakya SR, Garrido Montalban A, Adams JW, Ramirez J, Behan DP,

Shifrina A, Blackburn A, Leakakos T, Shi Y, Morgan M, Sadeque A, Chen W, Unett

DJ, Gaidarov I, Chen X, Chang S, Shu HH, Tung SF, Semple G. Discovery of

2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)a

cetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the

Treatment of Pulmonary Arterial Hypertension. J Med Chem. 2017 Feb

9;60(3):913-927. doi: 10.1021/acs.jmedchem.6b00871. Epub 2017 Jan 19. PubMed

PMID: 28072531.

Explore Compound Types